(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 4-hydroxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and probes.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential anti-inflammatory, antimicrobial, and anticancer properties are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-(3-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(3-methylbenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(3-nitrobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Properties
Molecular Formula |
C16H11FN2O2S |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-3-1-2-10(8-11)9-14-15(21)19-16(22-14)18-12-4-6-13(20)7-5-12/h1-9,20H,(H,18,19,21)/b14-9- |
InChI Key |
ZNRCKCGPSSGTKJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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